2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide
Description
2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is a thiazole-based compound featuring a sulfonamido group at the 4-methoxyphenyl position and an N-phenylacetamide substituent. Its synthesis involves multi-step reactions, including the formation of hydrazinecarbothioamides followed by cyclization to yield 1,2,4-triazole intermediates, as described in Scheme 1 of . Key spectral data (IR, NMR) confirm its tautomeric stability in the thione form, with characteristic bands at 1247–1255 cm⁻¹ (C=S) and 3278–3414 cm⁻¹ (N–H) .
Properties
IUPAC Name |
2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c1-25-15-7-9-16(10-8-15)27(23,24)21-18-20-14(12-26-18)11-17(22)19-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCBDDWXWFUJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Methoxyphenylsulfonamido Group: The methoxyphenylsulfonamido group can be introduced by reacting the thiazole derivative with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenylacetamide Group: The final step involves the acylation of the thiazole derivative with phenylacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Research: It is used in studies investigating the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and as a building block in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
(a) N-(4-Phenyl-2-thiazolyl)acetamide
- Core Structure : Contains a thiazole ring and acetamide group but lacks the sulfonamido moiety.
- Synthesis: Derived from 2-amino-4-substituted thiazole and acetonitrile with AlCl₃ .
(b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Core Structure: Thiazole ring with a 2-chlorophenyl group and morpholinoacetamide substituent.
(c) Quinazolinone-Acetamide Derivatives (e.g., Compounds 5–10 in )
- Core Structure: Quinazolinone ring fused with thioacetamide and substituted phenyl groups.
Physicochemical and Pharmacological Properties
(a) Melting Points
- Target Compound: Not explicitly reported in evidence.
- Quinazolinone Derivatives: Range from 170.5°C (Compound 9) to 315.5°C (Compound 8), indicating high thermal stability .
(b) Spectral Data
- IR Spectroscopy: Target Compound: C=S (1247–1255 cm⁻¹), N–H (3278–3414 cm⁻¹) . Quinazolinones: C=O (1660–1680 cm⁻¹), S–H (2550–2600 cm⁻¹ absent) .
- NMR: Target Compound: Confirmed tautomeric thione structure via ¹H/¹³C-NMR . Quinazolinones: Distinct aromatic proton shifts at δ 6.8–8.2 ppm .
Biological Activity
The compound 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-phenylacetamide is a thiazole derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 304.36 g/mol
- CAS Registry Number : Not available in the provided sources.
The compound features a thiazole ring, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated the activity of various thiazole compounds against bacterial strains, revealing that those with sulfonamide groups, like our compound, demonstrated enhanced efficacy against Gram-positive bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 18 |
| This compound | Escherichia coli | 15 |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies showed that this specific compound inhibited the proliferation of cancer cells through apoptosis induction.
Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC = 12 µM).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 15 | Cell cycle arrest |
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
- Anti-inflammatory Properties : Some studies suggest potential anti-inflammatory effects, which could contribute to its overall therapeutic profile.
Research Findings
A systematic review highlighted the significance of thiazole derivatives in drug development, emphasizing their role as scaffolds for designing new antimicrobial and anticancer agents. The review also noted structure-activity relationships (SARs), indicating that modifications on the thiazole ring can enhance biological activity.
Q & A
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thiazole formation | Thiourea, α-bromoacetophenone, NaHCO₃, EtOH, reflux | 65% | 90% |
| Sulfonamide coupling | 4-Methoxyphenylsulfonyl chloride, DCM, Et₃N, 0°C | 72% | 95% |
| Amide acylation | Phenylacetic acid, EDC, HOBt, DMF, rt | 68% | 97% |
| Data aggregated from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
